Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methoxy functional groups, along with the spirocyclic framework, makes it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Protection and Deprotection Steps: Protecting groups such as tert-butyl can be used to protect sensitive functional groups during the synthesis and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the spirocyclic core or the carboxylate group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, amines, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to deprotected or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups and structural features.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate: Similar spirocyclic structure but lacks the methoxy group.
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Contains a hydroxymethyl group instead of the amino and methoxy groups.
tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Features an aminomethyl group in place of the amino and methoxy groups.
Uniqueness
The presence of both amino and methoxy groups in tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate distinguishes it from similar compounds. These functional groups enhance its reactivity and potential for forming diverse interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H33N3O3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-20(2,3)27-19(25)24-13-9-21(10-14-24)7-11-23(12-8-21)17-6-5-16(22)15-18(17)26-4/h5-6,15H,7-14,22H2,1-4H3 |
InChI Key |
MPVVYLSBBRLCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3=C(C=C(C=C3)N)OC)CC1 |
Origin of Product |
United States |
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